Cas no 57778-78-6 (3-isocyanato-1H-indole)

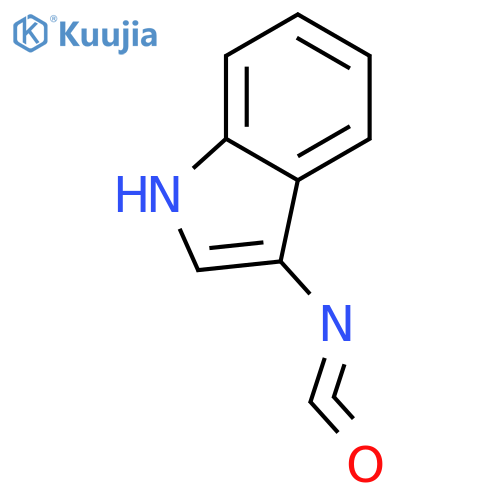

3-isocyanato-1H-indole structure

商品名:3-isocyanato-1H-indole

3-isocyanato-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-isocyanato-1H-indole

- 3-Indolylisocyanat

- 3-isocyanato-1H-indole(SALTDATA: FREE)

- 3-isocyanato-indole

- F2143-0204

- MFCD09864202

- DTXSID50482099

- DA-18563

- C80026

- 3-Isocyanato-1H-indole, AldrichCPR

- 1H-Indole, 3-isocyanato-

- EN300-238607

- AKOS005171958

- ALBB-009276

- 57778-78-6

- SCHEMBL4042175

- 3-Isocyanato-1H-indole, Technical Grade

- STK505795

- 3-indolyl isocyanate

-

- MDL: MFCD09864202

- インチ: InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H

- InChIKey: MOQVAFASDJTQQU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)N=C=O

計算された属性

- せいみつぶんしりょう: 158.04800

- どういたいしつりょう: 158.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- ようかいど: DMSO (Slightly)

- PSA: 45.22000

- LogP: 2.13520

3-isocyanato-1H-indole セキュリティ情報

3-isocyanato-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-isocyanato-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I809138-25mg |

3-Isocyanato-1H-indole, Technical Grade |

57778-78-6 | 25mg |

$ 51.00 | 2023-09-07 | ||

| Enamine | EN300-238607-0.1g |

3-isocyanato-1H-indole |

57778-78-6 | 95% | 0.1g |

$118.0 | 2024-06-19 | |

| Enamine | EN300-238607-0.5g |

3-isocyanato-1H-indole |

57778-78-6 | 95% | 0.5g |

$265.0 | 2024-06-19 | |

| Life Chemicals | F2143-0204-2.5g |

3-Isocyanato-1H-indole |

57778-78-6 | 95%+ | 2.5g |

$535.0 | 2023-09-06 | |

| Life Chemicals | F2143-0204-1g |

3-Isocyanato-1H-indole |

57778-78-6 | 95%+ | 1g |

$325.0 | 2023-09-06 | |

| TRC | I809138-100mg |

3-Isocyanato-1H-indole, Technical Grade |

57778-78-6 | 100mg |

$ 126.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040285-500mg |

3-Isocyanato-1H-indole |

57778-78-6 | 500mg |

3884.0CNY | 2021-07-05 | ||

| abcr | AB215179-250 g |

3-Isocyanato-1H-indole; 95% |

57778-78-6 | 250g |

€159.00 | 2022-03-04 | ||

| abcr | AB215179-10 g |

3-Isocyanato-1H-indole, 95%; . |

57778-78-6 | 95% | 10 g |

€1,783.00 | 2023-07-20 | |

| eNovation Chemicals LLC | K58864-1g |

3-Isocyanato-1H-indole |

57778-78-6 | 95% | 1g |

$895 | 2024-05-25 |

3-isocyanato-1H-indole 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

57778-78-6 (3-isocyanato-1H-indole) 関連製品

- 581812-74-0(4-Isocyanato-1H-indole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57778-78-6)3-isocyanato-1H-indole

清らかである:99%

はかる:5g

価格 ($):1434.0